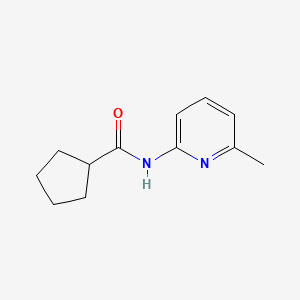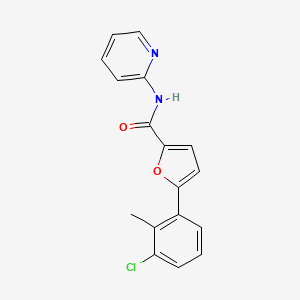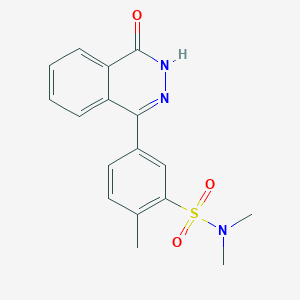![molecular formula C18H15N3O2S B5680326 N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide, commonly known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
MN-64 acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. By binding to and blocking the α7 nAChR, MN-64 modulates the release of neurotransmitters such as dopamine and acetylcholine, leading to its observed effects on neuronal function.
Biochemical and Physiological Effects
MN-64 has been shown to have a range of biochemical and physiological effects, depending on the specific area of research. In neuroscience, MN-64 has been found to modulate the release of neurotransmitters such as dopamine and acetylcholine, leading to changes in neuronal activity. In cancer research, MN-64 has been shown to inhibit the growth of cancer cells, potentially through the modulation of calcium signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MN-64 for lab experiments is its selectivity for the α7 nAChR, which allows for specific modulation of this receptor without affecting other neurotransmitter receptors. However, one limitation of MN-64 is its relatively low potency, which can make it difficult to achieve desired effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on MN-64, including further investigation of its effects on neurotransmitter release and neuronal function, as well as its potential applications in cancer research. Additionally, there is potential for the development of more potent and selective MN-64 analogs, which could further enhance its utility as a research tool and potential therapeutic agent.
Conclusion
In summary, MN-64 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its selectivity for the α7 nAChR makes it a valuable tool for investigating the function of this receptor and its potential role in various diseases. While there are some limitations to its use in lab experiments, MN-64 remains a promising compound for future research and development.
Métodos De Síntesis
MN-64 is synthesized through a multi-step process involving the reaction of 4,5-dihydronaphtho[1,2-d][1,3]thiazole-7-carboxylic acid with nicotinoyl chloride in the presence of a base. The resulting product is then subjected to methylation using dimethyl sulfate to obtain MN-64.
Aplicaciones Científicas De Investigación
MN-64 has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of MN-64 is in the field of neuroscience, where it has been used as a tool to study the function of certain neurotransmitter receptors. MN-64 has also been investigated for its potential use in cancer research, where it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-13-5-6-14-11(9-13)4-7-15-16(14)20-18(24-15)21-17(22)12-3-2-8-19-10-12/h2-3,5-6,8-10H,4,7H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUGIOHEMRACJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)


![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)

![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
